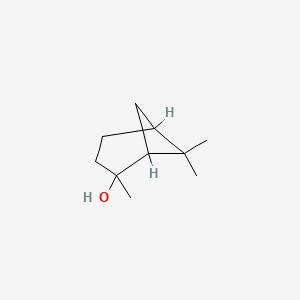

2-Pinanol

説明

Historical Context of 2-Pinanol Research in Terpenoid Chemistry

The study of this compound is intrinsically linked to the broader historical investigation of pinene and its derivatives. Pinene, a major component of turpentine (B1165885), has been a subject of chemical research for over a century nih.gov. Early work focused on elucidating the structures of these natural products and exploring their reactions.

The synthesis of this compound typically involves the hydrogenation of pinene to pinane (B1207555), followed by oxidation to pinane hydroperoxides, and subsequent reduction to the corresponding pinanols nih.gov. This multi-step process has been a known route for producing this compound, and historical research has explored various catalysts and conditions to optimize these steps google.comacs.org. For instance, early studies investigated the catalytic hydrogenation of α-pinene in the presence of catalysts like nickel or palladium to yield pinane google.com. Further research focused on the autoxidation of pinane with air or oxygen to produce pinane hydroperoxides, and their reduction to this compound using methods like alkali solutions of sodium sulfide (B99878) or catalytic hydrogenation google.com.

The historical development of these synthetic routes laid the groundwork for understanding the reactivity of the pinane skeleton and the introduction of functional groups like the hydroxyl in this compound.

Significance of this compound as a Chiral Building Block in Organic Synthesis

Chiral molecules are of paramount importance in organic synthesis, particularly in the pharmaceutical and fine chemical industries, because biological targets are almost exclusively chiral, requiring specific enantiomers for desired activity . Chiral building blocks, which are molecules with defined stereochemistry and reactive functional groups, are essential for constructing complex chiral molecules with high enantiopurity rsc.org.

This compound, with its inherent chirality and bicyclic structure, serves as a valuable chiral building block. The presence of the hydroxyl group allows for various transformations, while the rigid bicyclic system helps to control stereochemistry during reactions. Both cis- and trans- isomers of this compound are chiral and can be used as starting materials for the synthesis of a variety of chiral compounds wikipedia.org.

Its significance as a chiral building block stems from its ability to be converted into other chiral intermediates and target molecules. For example, this compound is an important intermediate in the synthesis of linalool (B1675412), a widely used fragrance ingredient and a key intermediate in the synthesis of vitamins A and E google.commdpi.com. The thermal isomerization of this compound to linalool is a notable transformation that highlights its utility in generating acyclic chiral molecules from a bicyclic precursor mdpi.comresearchgate.net.

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound has explored various facets of its chemistry, including its synthesis, reactivity, and applications in the synthesis of other molecules. Key research trajectories include:

Optimization of Synthesis: Researchers continue to investigate more efficient and environmentally friendly methods for synthesizing this compound from readily available precursors like pinene google.com. This includes exploring different catalysts, reaction conditions, and one-pot processes to improve yield and selectivity google.com.

Thermal Rearrangement and Isomerization: A significant area of research focuses on the thermal rearrangement of this compound, particularly its isomerization to linalool mdpi.comresearchgate.net. Studies have investigated the kinetics and mechanisms of this reaction under various temperatures and conditions, as well as the formation of byproducts like plinols and other terpenoids mdpi.comresearchgate.net.

Stereoselective Transformations: The chirality of this compound makes it an attractive substrate for developing stereoselective reactions. Research explores its use in reactions where the stereochemistry of the product is controlled by the starting material's chirality researchgate.net. This includes investigations into its reactivity in processes like chlorooxidation, which can yield novel cyclic and acyclic products with defined stereochemistry nih.gov.

Synthesis of Novel Compounds: this compound is utilized as a starting material for the synthesis of a range of novel organic compounds, including cyclobutanes and oxatricyclic derivatives nih.gov. These studies demonstrate its potential as a versatile synthon for constructing complex molecular architectures.

Mechanistic Studies: Understanding the reaction mechanisms involving this compound is crucial for controlling selectivity and developing new transformations. Research employs computational methods and experimental techniques to elucidate the pathways of reactions such as thermal rearrangements and oxidations researchgate.netresearchgate.net.

These research trajectories underscore the ongoing interest in this compound as a valuable compound in advanced organic chemistry, driven by its natural abundance, structural features, and potential for diverse chemical transformations.

Here is a table summarizing some key data points related to this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem nih.gov |

| Molar Mass | 154.25 g/mol | PubChem nih.gov |

| CAS Number | 473-54-1 (mixture of isomers) | PubChem nih.gov |

| 4948-29-2 (trans) | PubChem nist.gov | |

| 4948-28-1 (cis) | PubChem hznu.edu.cn | |

| Appearance | Liquid or Nearly white solid (mp 22-24°C) | PubChem nih.gov |

| Melting Point | 78-79 °C (cis) | Wikipedia wikipedia.org |

| 58-59 °C (trans) | Wikipedia wikipedia.org |

Note: This table is intended to represent data points found in the text and is formatted as a standard table.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWZKGZIIKPPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029180 | |

| Record name | 2-Pinanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly white solid; mp = 22-24 deg C; Camphor-type odor; [MSDSonline] | |

| Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pinanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | 2-Pinanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

473-54-1, 4948-29-2 | |

| Record name | 2-Pinanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pinanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pinanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004948292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pinanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylbicyclo[3.1.1]heptane-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PINANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthetic Methodologies for 2 Pinanol and Its Precursors

Chemo- and Stereoselective Synthesis of 2-Pinanol

The synthesis of this compound, a valuable intermediate in the fragrance industry for the production of compounds like linalool (B1675412), is often accomplished through stereoselective methods starting from α-pinene. nih.govnih.govresearchgate.net The control of stereochemistry is crucial, as both cis and trans isomers of this compound exist. wikipedia.org

A common and industrially practiced route to this compound involves a sequence of reactions starting with the hydrogenation of α-pinene to produce pinane (B1207555), which is subsequently oxidized and then reduced. researchgate.net This multi-step approach allows for the isolation and purification of intermediates, potentially leading to higher purity of the final product.

The initial step in many synthetic routes to this compound is the catalytic hydrogenation of α-pinene to yield pinane. google.com This reduction is typically performed using catalysts such as palladium, nickel, or platinum. researchgate.netgoogle.com The process involves treating α-pinene with hydrogen gas under pressure in the presence of the catalyst. Reaction conditions, such as temperature and pressure, are optimized to ensure high conversion and selectivity towards the desired pinane isomers, primarily cis-pinane. google.com For instance, the hydrogenation can be carried out at temperatures ranging from 30-150 °C and pressures of 2.0-5.0 MPa to effectively convert α-pinene to pinane. google.com

Following the synthesis of pinane, the next stage involves its oxidation to form pinane hydroperoxides. This is typically achieved through autoxidation, where pinane is exposed to air or oxygen. wikipedia.orgchempedia.info The liquid-phase oxidation of pinane with dioxygen is conducted at temperatures between 353–373 K (80–100 °C) and results in a mixture of cis- and trans-2-pinane hydroperoxide. google.comresearchgate.net The selectivity of this oxidation step can reach up to 90–95%. researchgate.net

The final step in this sequence is the reduction of the pinane hydroperoxide mixture to this compound. researchgate.net This conversion can be accomplished using various reducing agents. Common methods include treatment with an alkali solution of sodium sulfide (B99878) or through catalytic hydrogenation, often using a palladium on carbon catalyst. researchgate.netgoogle.comgoogle.com The reduction of the hydroperoxide group yields the corresponding hydroxyl group, forming a mixture of cis- and trans-2-pinanol (B1621002). chempedia.info

| Reaction Step | Reactant | Reagents/Catalyst | Key Conditions | Product | Reference |

| Hydrogenation | α-Pinene | H₂, Palladium/Nickel | 30-150 °C, 2.0-5.0 MPa | Pinane | google.com |

| Oxidation | Pinane | Air or O₂ | 90-120 °C | Pinane Hydroperoxide | google.com |

| Reduction | Pinane Hydroperoxide | Sodium Sulfide / Catalytic Hydrogenation | - | This compound | google.comgoogle.com |

To improve process efficiency and align with green chemistry principles, direct or "one-pot" methods for synthesizing this compound from its precursors have been developed. google.com These strategies aim to reduce the number of steps, minimize waste, and use more environmentally benign reagents.

| Parameter | Value | Reference |

| Reactant | Pinane (92-97% cis-isomer) | google.comgoogle.com |

| Reagents | Sodium Hydroxide (B78521), Azobisisobutyronitrile (AIBN) | google.comgoogle.com |

| Oxidant | Oxygen | google.com |

| Temperature | 110-115 °C | google.com |

| Pinane Conversion | 23% | google.com |

| This compound Yield | 67% (based on consumed pinane) | google.com |

An innovative one-pot synthesis of this compound directly from α-pinene employs a catalytic transfer hydrogenation strategy. google.com This method utilizes an aliphatic or alicyclic secondary alcohol, such as isopropanol (B130326), which serves as both the hydrogen donor (reducing agent) and the solvent. google.com The reaction is performed in the presence of a catalyst, like cobalt (II) acetylacetonate (B107027), under an oxygen or air atmosphere at pressures ranging from 0.1 to 1.0 MPa and temperatures between 60-150 °C. google.com The addition of a small amount of an alkaline substance, such as morpholine (B109124), can improve the selectivity for this compound. google.com This approach is advantageous as it uses air or oxygen as a clean oxidant and allows for the recycling of excess secondary alcohol and unreacted pinene. google.com

Detailed experimental findings demonstrate the viability of this method. For example, reacting α-pinene in isopropanol with cobalt (II) acetylacetonate and morpholine at 81 °C under a flow of air for 18 hours resulted in a 59.2% conversion of α-pinene with a 72.56% selectivity for this compound. google.com

| Catalyst System | Temp (°C) | Time (h) | α-Pinene Conversion (%) | This compound Selectivity (%) | trans/cis Ratio | Reference |

| Cobalt (II) acetylacetonate / Morpholine / Air | 81 | 18 | 59.2 | 72.56 | 16.34 / 56.22 | google.com |

| Cobalt (II) acetylacetonate / Acetone / Air | 80 | 22 | 65.2 | 71.77 | 15.94 / 55.83 | google.com |

| Cobalt (II) acetylacetonate / Morpholine / O₂ | 80 | 13 | 58.2 | 75.42 | 17.26 / 58.16 | google.com |

Direct Oxidation Strategies for this compound Generation

Influence of Oxidants and Catalytic Systems on Selectivity

The synthesis of this compound, particularly from its precursor pinane, is highly dependent on the choice of oxidant and catalytic system to achieve desired selectivity and conversion rates. The industrial production of this compound often involves the autoxidation of pinane using air, which leads to the formation of cis- and trans-2-pinane hydroperoxides. wikipedia.org These intermediates are subsequently reduced to the corresponding this compound isomers. wikipedia.org

A significant advancement in this area is the development of a one-step oxidation process that directly converts pinane to this compound. google.com This method utilizes clean and environmentally friendly oxidants like air or pure oxygen. google.com The selectivity of this reaction is notably influenced by the presence of alkaline substances and specific catalysts. google.com For instance, the addition of a small amount of an alkaline substance, such as sodium hydroxide, has been shown to be beneficial for improving the selectivity towards this compound. google.com

The catalytic system often employs a free-radical initiator. In one patented method, a mixed solution of pinane (with a high cis-form content of 92-97%) and 50% sodium hydroxide is treated with oxygen in the presence of a catalytic amount of azobisisobutyronitrile. google.com Under these conditions, a pinane conversion rate of 23% was achieved with a 67% yield based on the consumed pinane. google.com

The table below summarizes findings from a patented synthetic method, illustrating the impact of reaction conditions on the outcome.

| Reactant | Oxidant | Catalyst/Initiator | Additive | Temperature | Pressure | Conversion Rate | Selectivity |

|---|---|---|---|---|---|---|---|

| α-pinene | Oxygen | Not Specified | Not Specified | 100 °C | 0.8 MPa | 29.7% | 31.3% for this compound |

This direct oxidation approach is considered a more convenient and greener synthetic route compared to the traditional three-step process. google.com

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials through a series of imaginary bond disconnections. deanfrancispress.com For a molecule like this compound, the analysis reveals a clear pathway originating from a common, naturally derived precursor.

The primary retrosynthetic strategy for this compound involves a functional group interconversion (FGI) followed by key disconnections that trace the pinane skeleton back to its origins.

Target Molecule (TM): this compound

Step 1 (Functional Group Interconversion): The alcohol functional group in this compound can be retrosynthetically converted to its immediate precursor, 2-pinane hydroperoxide. This step is the reverse of the reduction reaction used in the forward synthesis.

Step 2 (Disconnection): The 2-pinane hydroperoxide is disconnected to its precursor, pinane. This corresponds to the oxidation step in the forward synthesis.

Step 3 (Disconnection): The saturated bicyclic alkane, pinane, is retrosynthetically derived from α-pinene. This disconnection reverses the catalytic hydrogenation process used to create pinane.

This analysis identifies α-pinene as the logical and practical starting material. α-Pinene is an abundant and renewable bicyclic monoterpene obtained from the oil of turpentine (B1165885), making it an ideal feedstock for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis Research

The synthesis of this compound provides a practical context for applying the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusolubilityofthings.com Several of these principles are directly relevant to modern synthetic routes for this compound.

Use of Renewable Feedstocks: The entire synthetic pathway for this compound originates from α-pinene. google.com As α-pinene is extracted from pine trees, it represents a renewable rather than a depleting feedstock, aligning perfectly with this core principle of green chemistry. yale.edu

Catalysis: Green chemistry strongly favors the use of catalytic reagents over stoichiometric ones. yale.edu The synthesis of this compound employs catalysis in at least two key stages: the hydrogenation of α-pinene to pinane and the catalyzed oxidation of pinane to this compound. google.com Catalytic processes reduce waste by being used in small amounts and being recyclable. yale.edu

Less Hazardous Chemical Syntheses: The use of air or molecular oxygen as the primary oxidant in modern this compound synthesis is a prime example of this principle. google.com These oxidants are clean and environmentally benign, avoiding the need for more hazardous and polluting chemical oxidizing agents. google.com

Atom Economy and Waste Prevention: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. solubilityofthings.com The development of a one-pot reaction to directly convert pinane to this compound improves atom economy and prevents waste by eliminating the need for separation and purification of the hydroperoxide intermediate. google.com

Design for Energy Efficiency: By conducting reactions at ambient or moderately elevated temperatures and pressures, the energy requirements and associated environmental and economic impacts can be minimized. yale.edu Research into optimizing catalytic systems for this compound synthesis aims to achieve high conversion and selectivity under milder conditions.

The following table connects green chemistry principles to specific practices in this compound synthesis.

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Use of Renewable Feedstocks | Utilizing α-pinene from turpentine as the primary starting material. |

| Catalysis | Employing catalysts for the hydrogenation of α-pinene and the oxidation of pinane. google.com |

| Less Hazardous Chemical Syntheses | Using air or O₂ as a clean oxidant instead of hazardous chemical alternatives. google.com |

| Waste Prevention | Developing one-pot synthesis methods to reduce intermediate separation and waste generation. google.com |

Iii. Stereochemical Aspects of 2 Pinanol

Isomeric Forms and Chiroptical Properties of 2-Pinanol

This compound exists primarily as a pair of diastereomers: cis-2-pinanol (B1609434) and trans-2-pinanol (B1621002). wikipedia.org These designations refer to the relative orientation of the hydroxyl group at the C-2 position and the gem-dimethyl group on the bridge. Specifically, in cis-2-pinanol, the hydroxyl group is on the same side relative to the gem-dimethyls, while in trans-2-pinanol, it is on the opposite side. google.com Both the cis and trans isomers are chiral, meaning they are non-superimposable on their mirror images and thus exist as enantiomers. wikipedia.org

The stereochemistry of this compound can be described using Cahn-Ingold-Prelog (CIP) sequence rules, assigning (R) or (S) configurations to the stereocenters. For cis-2-pinanol, the relative configuration is often described as (1R,2S,5S)-rel- or (1alpha,2alpha,5alpha)- nih.gov. The trans isomer also has corresponding absolute configurations.

Chiroptical properties, such as specific rotation, are characteristic of enantiomerically pure samples of this compound. These properties arise from the interaction of plane-polarized light with the chiral molecules. Different enantiomers of this compound will rotate plane-polarized light in opposite directions, although specific values for the rotation are highly dependent on the specific isomer and conditions.

PubChem provides distinct CIDs for the different isomeric forms, reflecting their unique chemical identities:

this compound (unspecified stereochemistry): CID 10128 nih.gov, wikipedia.org, uni.lu

cis-2-Pinanol: CID 6428289 nih.gov, wikipedia.org, uni.lu

trans-2-Pinanol: CID 1268143 wikipedia.org, uni.lu

The physical properties, such as melting point, also differ between the diastereomers. The cis-isomer has a melting point of 78–79 °C, while the trans-isomer melts at 58–59 °C. wikipedia.org, wikipedia.org

Stereocontrol in this compound Synthesis and Derivatization

The synthesis and chemical transformations of this compound often involve strategies to control the stereochemical outcome, leading to the preferential formation of specific isomers. This stereocontrol is crucial for applications where a particular stereoisomer is desired due to its unique properties.

This compound is commonly obtained from pinene, a readily available monoterpene. wikipedia.org, wikipedia.org A typical route involves the oxidation of pinane (B1207555) (obtained from the hydrogenation of pinene) to 2-pinane hydroperoxide, followed by reduction to this compound. wikipedia.org, google.com, nih.gov This process can yield both cis and trans isomers of this compound. wikipedia.org, google.com

Diastereoselectivity in this compound synthesis refers to the preferential formation of one diastereomer (cis or trans) over the other. The method of synthesis significantly influences this selectivity.

One common approach involves the oxidation of pinane. Oxidation of pinane in the presence of a base and a free radical initiator, such as azobisisobutyronitrile, can yield this compound, often with the trans isomer predominating. google.com For example, a process oxidizing pinane with oxygen in the presence of sodium hydroxide (B78521) and a free radical initiator at elevated temperatures (80-100 °C) was reported to yield this compound where the trans isomer was the major product (typically around 80%). google.com This suggests a diastereoselective oxidation pathway.

Another route involves the hydration of pinene. While primarily leading to products like alpha-terpineol, hydration of alpha-pinene (B124742) can, in principle, lead to this compound isomers. acs.org, mdpi.com, chegg.com The regioselectivity and stereospecificity of such hydration reactions, particularly methods like hydroboration-oxidation, can influence the formation of specific this compound stereoisomers. chegg.com, chegg.com

Research has also explored the direct synthesis of this compound from alpha-pinene or turpentine (B1165885) using catalytic transfer hydrogenation with aliphatic or alicyclic secondary alcohols as reducing agents and solvents under oxygen or air pressure. google.com The selectivity for this compound and the trans/cis ratio can be influenced by the catalyst and reaction conditions. One example reported a this compound selectivity of 71.77% with a trans/cis ratio of 15.94/55.83 using cobalt(II) acetylacetonate (B107027) as a catalyst. Another example showed a this compound selectivity of 31.3% with a trans/cis ratio of 2.1/7.2 under different conditions. google.com These findings highlight the ability to tune diastereoselectivity through catalyst choice and reaction parameters.

Enantioselective synthesis aims to produce a specific enantiomer of this compound in excess of the other. This typically involves the use of chiral starting materials, chiral catalysts, or enzymatic methods.

Since this compound is often derived from pinene, which is available in enantiomerically enriched forms ((+)-α-pinene and (-)-α-pinene), this provides a basis for enantioselective synthesis. acs.org, beilstein-journals.org For instance, starting from a specific enantiomer of pinene and employing stereocontrolled reactions can lead to enantiomerically enriched this compound.

Industrial production of cis-2-pinanol can be achieved by the catalytic hydrogenation of 2-pinane hydroperoxide. chemicalbook.com If the 2-pinane hydroperoxide is obtained from an enantiomerically enriched pinane, the resulting cis-2-pinanol will also be enantiomerically enriched, assuming the hydrogenation is stereospecific.

While direct enantioselective synthesis of this compound from achiral precursors is less common, the use of chiral catalysts in oxidation or reduction steps in the synthesis from pinene or pinane could, in principle, lead to enantioselectivity. Research in stereoselective synthesis of pinane-based compounds, often starting from pinene derivatives like myrtenol (B1201748) or isopinocarveol (B12787810), demonstrates the application of stereoselective processes, such as aminohydroxylation, to create chiral centers with controlled configurations. beilstein-journals.org Although these examples focus on related pinane derivatives, the principles of using chiral reagents or catalysts for stereocontrol are applicable to this compound synthesis.

Stereochemical Influence on this compound Reactivity and Transformation

The stereochemistry of this compound significantly influences its reactivity and the outcome of its chemical transformations. The spatial arrangement of substituents affects how the molecule interacts with reagents and the preferred reaction pathways.

A key transformation of this compound is its thermal isomerization to linalool (B1675412), an acyclic monoterpene alcohol. wikipedia.org, mdpi.com, researchgate.net, nih.gov This reaction involves the opening of the bicyclic ring system. Studies on the thermal behavior of cis- and trans-2-pinanol have shown differences in their reactivity. The conversion of both isomers increases with temperature, but cis-2-pinanol appears to be more reactive than the trans isomer, with conversion starting at a lower temperature. mdpi.com This difference in reactivity is attributed to differences in the activation energies for the carbon-carbon bond scission that opens the cyclobutane (B1203170) ring. researchgate.net The activation energy for this step is reported to be 206 kJ mol⁻¹ for cis-2-pinanol and 211 kJ mol⁻¹ for trans-2-pinanol. researchgate.net

Furthermore, the stereochemistry of the this compound starting material influences the stereochemistry of the linalool produced. The thermal isomerization proceeds enantiospecifically, meaning the chirality of the starting this compound enantiomer is transferred to the product linalool. db-thueringen.de For example, (-)-linalool (B1674924) is formed from (+)-cis- and (-)-trans-2-pinanol, and (+)-linalool is formed from (-)-cis- and (+)-trans-2-pinanol. wikipedia.org This stereospecificity is explained by the reaction mechanism involving a biradical intermediate and intramolecular radical recombination. core.ac.uk

Other reactions of this compound also demonstrate the influence of stereochemistry. For instance, reactions with hypochlorous acid show different products depending on whether cis- or trans-2-pinanol is used. cis-2-pinanol reacts to produce a chloroketone, while trans-2-pinanol yields a tricyclic ether. nih.gov This highlights how the relative orientation of the hydroxyl group dictates the reaction pathway and the structure of the resulting products.

The study of this compound transformations provides insights into stereoselective and stereospecific reactions in bicyclic systems, contributing to the broader understanding of terpene chemistry and its applications in the synthesis of fine chemicals and fragrances. researchgate.net, researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10128 |

| cis-2-Pinanol | 6428289 |

| trans-2-Pinanol | 1268143 |

Data Table: Melting Points of this compound Diastereomers

| Isomer | Melting Point (°C) |

| cis-2-Pinanol | 78–79 |

| trans-2-Pinanol | 58–59 |

Data Table: Activation Energies for Thermal Isomerization to Linalool

| Isomer | Activation Energy (kJ mol⁻¹) |

| cis-2-Pinanol | 206 |

| trans-2-Pinanol | 211 |

Iv. Reaction Mechanisms and Pathways of 2 Pinanol

Thermal Rearrangement of 2-Pinanol to Linalool (B1675412) and Other Monoterpenoids

The gas-phase thermal isomerization of this compound is a significant industrial process for the production of linalool. nih.gov This reaction is typically conducted at high temperatures, generally ranging from 350°C to 650°C, and proceeds via the fragmentation of the strained cyclobutane (B1203170) ring inherent to the pinane (B1207555) skeleton. nih.govnih.govcore.ac.uk

Kinetic Investigations of Isomerization Processes

Kinetic studies of the pyrolysis of both cis- and trans-2-pinanol (B1621002) reveal that the reaction follows first-order kinetics. researchgate.net The process is characterized by parallel and consecutive reactions leading to a mixture of products. The primary reaction is the isomerization to linalool, but linalool itself can undergo subsequent reactions, particularly cyclization to form plinols. nih.govresearchgate.net

The reactivity and selectivity of the isomerization are influenced by the stereochemistry of the starting alcohol. Kinetic modeling has shown differences in the activation energies for the initial cyclobutane ring-opening step for the two diastereomers. This energetic difference is a key factor in the varying reactivity and product distribution observed when starting from either cis- or trans-2-pinanol. researchgate.net

| Reactant | Key Reaction Step | Activation Energy (Ea) | Significance |

|---|---|---|---|

| cis-2-Pinanol (B1609434) | C-C scission to form 1,4-disubstituted cyclohexanol (B46403) biradical | 206 kJ mol⁻¹ | Lower activation energy compared to the trans isomer, indicating higher reactivity. researchgate.net |

| trans-2-Pinanol | C-C scission to form 1,4-disubstituted cyclohexanol biradical | 211 kJ mol⁻¹ | Higher activation energy, suggesting lower reactivity under identical conditions. researchgate.net |

Proposed Reaction Mechanisms: Concerted vs. Stepwise Fragmentation

Two primary mechanisms have been proposed for the thermal fragmentation of the this compound cyclobutane ring: a concerted retro-[2+2] cycloaddition and a stepwise fragmentation. nih.govresearchgate.netresearchgate.net The concerted pathway is considered thermally forbidden according to the Woodward-Hoffmann rules. nih.govresearchgate.net Consequently, the generally accepted and energetically favored mechanism is a stepwise process involving the formation of biradical intermediates. nih.govresearchgate.netresearchgate.net

The stepwise mechanism commences with the homolytic cleavage of a carbon-carbon bond within the cyclobutane ring. nih.gov This initial C-C scission can occur at one of four positions, leading to different potential biradical intermediates. nih.gov However, kinetic and product analyses suggest that the formation of a 1,4-disubstituted cyclohexanol-type biradical is the most plausible and dominant pathway leading to linalool. nih.govresearchgate.net This key intermediate is formed via the cleavage of the C(1)-C(6) bond of the pinane structure. Subsequent homolytic bond cleavage followed by intramolecular radical recombination within this biradical yields the acyclic alcohol, linalool. nih.gov

While the thermal rearrangement can proceed without a catalyst, research has explored the use of catalysts to improve selectivity and reaction rates. Studies utilizing a monolith carbon-containing catalyst have demonstrated the feasibility of a highly selective process for linalool synthesis. researchgate.net The catalyst can influence the reaction by providing a surface that affects the stability of intermediates or transition states.

Furthermore, additives can be used to alter the reaction pathways, primarily by suppressing side reactions. For instance, the addition of small quantities of basic substances, such as pyridine, has been shown to inhibit dehydration and other side reactions, thereby increasing the selectivity for linalool. researchgate.net

Side Reactions and By-product Formation During Rearrangement

The high temperatures required for the thermal isomerization of this compound inevitably lead to the formation of several by-products through parallel and consecutive reactions. nih.govcore.ac.uk The product distribution is sensitive to reaction conditions such as temperature, residence time, and reactor geometry. nih.govresearchgate.net

The main side reactions include:

Consecutive Reactions of Linalool : The primary product, linalool, is not entirely stable under the pyrolysis conditions and can undergo subsequent intramolecular ene-cyclization to yield a mixture of isomeric cyclopentanols known as plinols. nih.govcore.ac.uk

Parallel Isomerization : A parallel reaction pathway from the initial biradical intermediate can lead to the formation of the monocyclic p-menthane-type alcohol, β-terpineol, via a sigmatropic Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.stackexchange.com-hydrogen shift. nih.gov

Dehydration Reactions : Dehydration of linalool and β-terpineol can occur, resulting in the formation of the hydrocarbons myrcene (B1677589) and limonene, respectively. nih.govresearchgate.net

| By-product | Precursor | Formation Pathway |

|---|---|---|

| Plinols (isomeric mixture) | Linalool | Consecutive intramolecular ene-cyclization. nih.govcore.ac.uk |

| β-Terpineol | This compound (via biradical intermediate) | Parallel isomerization via Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.stackexchange.com-hydrogen shift. nih.gov |

| Myrcene | Linalool | Consecutive dehydration. nih.govresearchgate.net |

| Limonene | β-Terpineol | Consecutive dehydration. nih.govresearchgate.net |

Transformations of this compound in Acid-Catalyzed Reactions

Detailed research literature specifically documenting the acid-catalyzed transformations of this compound is less extensive than that for its thermal rearrangement. However, based on the established principles of alcohol chemistry and reactions of related bicyclic terpenes, several pathways can be anticipated. stackexchange.comacs.orgthieme.de The reactions are generally initiated by the protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). youtube.com

The departure of water generates a tertiary carbocation at the C2 position of the pinane skeleton. This carbocationic intermediate is central to the subsequent transformations and can undergo several competing reactions, including elimination and skeletal rearrangement.

A likely pathway is an E1 elimination reaction, where a proton is abstracted from an adjacent carbon, leading to the formation of an alkene. acs.orgyoutube.com Given the structure of this compound, this could result in the formation of α-pinene or β-pinene.

Furthermore, carbocations within strained bicyclic systems like the pinane skeleton are highly susceptible to skeletal rearrangements. thieme.de Wagner-Meerwein rearrangements, which involve a 1,2-shift of an alkyl group to a neighboring carbocationic center, are common in terpene chemistry. thieme.dewikipedia.org Such a rearrangement in the 2-pinanyl cation could relieve some of the inherent ring strain of the cyclobutane ring, leading to the formation of carbocations with fenchane (B1212791) or bornane skeletons. Subsequent reaction with a nucleophile (e.g., water) or deprotonation would yield a variety of rearranged alcohol or alkene products.

Solvolysis Reactions and Rearrangements to Cyclic Alcohols

The solvolysis of this compound and related derivatives is characterized by the formation of carbocation intermediates that are prone to complex skeletal rearrangements. Under thermal or acidic conditions, the strained pinane framework readily undergoes transformations to yield both acyclic and other cyclic alcohols.

A primary pathway in the rearrangement of this compound is the fragmentation of the cyclobutane ring. When heated, this compound isomerizes to form the acyclic monoterpenoid alcohol, linalool. wikipedia.orgresearchgate.net This transformation is believed to proceed through an intramolecular mechanism involving the opening of the pinane ring. researchgate.net

The mechanism under acidic solvolysis conditions involves the protonation of the hydroxyl group, which then departs as a water molecule, generating a tertiary carbocation at C-2. This carbocation is unstable due to the inherent strain of the bicyclic system. To alleviate this strain, a 1,2-alkyl shift occurs, involving the cleavage of the C-1–C-7 bond of the cyclobutane ring. This concerted bond cleavage and migration results in the formation of a more stable allylic carbocation, which is then quenched by a water molecule to yield linalool.

While the formation of acyclic linalool is a dominant pathway, the intermediate carbocations in pinane systems are known to undergo rearrangements to other cyclic structures, such as borneol and fenchyl alcohol, depending on the specific substrate and reaction conditions. These rearrangements are characteristic of Wagner-Meerwein shifts, a class of carbocation 1,2-rearrangements, which are fundamental in terpene chemistry. The precise product distribution depends on factors like temperature, solvent, and the nature of the acid catalyst.

Cyclization Reactions and Novel Molecular Architecture Formation

The unique structure of this compound and its isomers makes them valuable starting materials for the synthesis of novel and complex molecular architectures. Through acid-catalyzed condensation and cyclization reactions, the pinane skeleton can be elaborated into intricate polycyclic systems.

A notable example involves the reaction of 3-pinanol, an isomer of this compound, with 2,6-dimethoxyphenol (B48157) in the presence of methanesulfonic acid. nih.gov This reaction does not simply attach the phenol (B47542) to the pinane framework but initiates a cascade of bond-forming events. The proposed mechanism involves the formation of a carbocation on the pinane moiety, which then acts as an electrophile, attacking the electron-rich phenol ring. Subsequent intramolecular cyclization and rearrangement steps lead to the formation of a complex, rigid tricyclic resorcinol (B1680541) derivative in a single step. nih.gov This demonstrates how simple pinanol starting materials can be transformed into significantly more complex structures, providing a pathway to novel cannabinoid analogs with fully restricted side chains. nih.gov

Furthermore, alcohols like this compound are increasingly utilized in dehydrogenative coupling reactions to synthesize nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. nih.gov In these processes, the alcohol can be catalytically oxidized in situ to an aldehyde or ketone, which then reacts with a suitable nitrogen-containing nucleophile (like an amine) to build heterocycles such as quinolines, pyrroles, or benzimidazoles, releasing only water and hydrogen as byproducts. nih.gov

Oxidative and Reductive Transformations of this compound

The hydroxyl group of this compound allows for straightforward oxidative and reductive transformations, which are key to its role as a synthetic intermediate.

Oxidative Transformations

As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 2-pinanone (a constitutional isomer of camphor (B46023) and verbanone). This is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants. The choice of reagent can be critical to avoid side reactions, given the sensitive nature of the pinane skeleton.

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, 0°C to room temp. | 2-Pinanone | Strong oxidant; reaction is typically fast and high-yielding. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temp. | 2-Pinanone | Milder alternative to Jones reagent, avoids strongly acidic conditions. |

| Sodium Hypochlorite (NaOCl) | CH₂Cl₂, phase transfer catalyst | 2-Pinanone | Inexpensive and environmentally benign "bleach" oxidation. |

| Catalytic Oxidation | O₂ or air, metal catalyst (e.g., Co(II) complex) | 2-Pinanone | Considered a "green" chemistry approach, using air as the terminal oxidant. google.com |

Reductive Transformations

Reductive transformations are central to the industrial synthesis of this compound. The compound is not typically reduced further itself but is instead produced via the reduction of precursors. The primary industrial route involves the autoxidation of pinane with air to produce 2-pinane hydroperoxide, which is then reduced to this compound. wikipedia.org This reduction is a critical step to obtain the final alcohol product from the peroxidized intermediate. google.comchempedia.info A variety of reducing agents can accomplish this transformation efficiently. google.com

| Precursor | Reducing Agent/Method | Product | Notes |

|---|---|---|---|

| 2-Pinane Hydroperoxide | Catalytic Hydrogenation (H₂/Pd/C) | This compound | A clean and efficient method, producing water as the only byproduct. researchgate.net |

| 2-Pinane Hydroperoxide | Sodium Sulfite (Na₂SO₃) | This compound | A common and inexpensive chemical reductant used in industrial processes. google.com |

| 2-Pinane Hydroperoxide | Lithium Aluminium Hydride (LiAlH₄) | This compound | A powerful reducing agent suitable for laboratory-scale synthesis. google.com |

| 2-Pinanone | Sodium Borohydride (NaBH₄) | This compound | Standard ketone reduction to a secondary alcohol. |

V. Catalytic Applications and Transformations Involving 2 Pinanol

2-Pinanol as a Precursor for Chiral Ligands and Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org The principle behind this strategy is to create a chiral environment that favors the formation of one diastereomer over the other. After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. researchgate.net

This compound, with its well-defined stereochemistry, is an excellent starting material for the synthesis of such auxiliaries. Its rigid bicyclic structure provides a predictable and sterically hindered framework that can effectively bias the approach of reagents to a reactive center. This steric influence is a key factor in achieving high levels of asymmetric induction.

The design of chiral auxiliaries derived from this compound often involves the modification of its hydroxyl group to introduce functionalities that can be attached to a substrate. These modifications are typically straightforward, converting the alcohol into an ether, ester, or other derivative. The synthesis of these auxiliaries leverages the rich chemistry of the pinane (B1207555) skeleton, allowing for the creation of a diverse range of chiral controllers.

One of the significant advantages of using this compound is its availability from the chiral pool. It can be obtained from α-pinene or β-pinene, which are abundant natural products. google.comwikipedia.org This accessibility makes this compound-derived auxiliaries a cost-effective option for asymmetric synthesis.

The synthesis of this compound itself can be achieved through various methods, including the oxidation of pinane. google.com For instance, the oxidation of pinane in the presence of a base like sodium hydroxide (B78521) and a free radical initiator can yield this compound. google.com Another approach involves the catalytic transfer hydrogenation of α-pinene using a secondary alcohol as a reducing agent and solvent in the presence of a catalyst. google.com

The following table outlines a selection of chiral auxiliaries derived from natural sources, highlighting the class to which this compound belongs:

| Chiral Auxiliary Class | Parent Compound Source | Examples |

| Terpenes | Chiral Pool | (-)-Menthol, Camphor (B46023), This compound |

| Amino Acids | Chiral Pool | Phenylalanine, Proline |

| Carbohydrates | Chiral Pool | D-Mannitol, D-Glucose |

| Alkaloids | Chiral Pool | Cinchonine, Quinine |

Chiral auxiliaries derived from this compound have found application in a variety of asymmetric transformations, including aldol (B89426) reactions, Diels-Alder reactions, and alkylations. researchgate.net In these reactions, the auxiliary is covalently attached to one of the reactants, and its steric and electronic properties guide the formation of the new stereocenters.

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product after cleavage of the auxiliary. High levels of stereoselectivity are often achieved due to the well-defined conformational preferences of the this compound-derived moiety.

For example, in an asymmetric Diels-Alder reaction, a dienophile bearing a this compound-derived chiral auxiliary will react with a diene to form a cycloadduct with a high degree of facial selectivity. The bulky pinane framework effectively shields one face of the dienophile, forcing the diene to approach from the less hindered side.

Role of this compound in Catalyst Development for Organic Reactions

Beyond its use in stoichiometric chiral auxiliaries, this compound and its derivatives also play a crucial role in the development of chiral catalysts. In this context, the this compound moiety is incorporated into a ligand that coordinates to a metal center. The resulting chiral metal complex can then catalyze a reaction asymmetrically, transferring its chirality to the product.

The development of such catalysts is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. mdpi.com The rigid structure of this compound is advantageous in ligand design, as it restricts the conformational flexibility of the ligand, leading to a more well-defined and effective chiral pocket around the metal center.

Research in this area focuses on synthesizing novel ligands that can be used in a wide array of catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The modular nature of ligand synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation.

Mechanistic Investigations of this compound-Mediated Catalysis

Understanding the mechanism by which this compound-derived auxiliaries and catalysts impart stereoselectivity is crucial for the rational design of new and improved asymmetric transformations. Mechanistic studies often employ a combination of experimental techniques, such as kinetics and spectroscopy, and computational modeling.

These investigations aim to elucidate the transition state geometries of the stereodetermining step of the reaction. By identifying the key interactions between the chiral auxiliary or ligand and the substrate, researchers can understand the origins of the observed stereoselectivity. For instance, non-covalent interactions, such as steric repulsion and hydrogen bonding, can play a significant role in stabilizing the favored transition state.

In the case of this compound-mediated reactions, mechanistic studies have helped to rationalize the observed product stereochemistry based on the conformational analysis of the pinane ring system. These insights are invaluable for predicting the outcome of new reactions and for designing more effective chiral controllers. Recent studies have also explored complex reaction mechanisms, including Photoinduced Electron Transfer (PCET) processes, which can be involved in reactions of secondary alcohols like this compound. diva-portal.org

The isomerization of this compound to linalool (B1675412), for example, has been studied to understand the reaction mechanism, which is proposed to occur through an intramolecular ring-opening. researchgate.net

Vi. Computational and Theoretical Investigations of 2 Pinanol

Quantum Chemical Calculations of 2-Pinanol Systems

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., Coupled Cluster) allow for the precise determination of molecular geometries, energies, and the characteristics of reaction pathways. rsc.org

The compound this compound exists as diastereomers, namely cis-2-pinanol (B1609434) and trans-2-pinanol (B1621002), each with multiple possible three-dimensional arrangements or conformations. Conformational analysis using quantum mechanics is crucial for identifying the most stable (lowest energy) structures of these isomers. By systematically exploring the potential energy surface through methods like DFT (e.g., with functionals like B3LYP or M06-2X), researchers can calculate the relative energies of different conformers.

This analysis reveals the equilibrium population of each conformer at a given temperature, governed by the Boltzmann distribution. The stability of these isomers is influenced by steric hindrance and intramolecular interactions, which are accurately modeled by these computational approaches. The resulting geometric parameters, such as bond lengths and dihedral angles, provide a detailed picture of the most probable shapes of cis- and trans-2-pinanol molecules.

Quantum chemistry is a powerful tool for mapping the energetic landscape of chemical reactions. For this compound, a key industrial reaction is its thermal rearrangement (pyrolysis) to produce linalool (B1675412), a valuable fragrance and flavor compound. researchgate.net Theoretical calculations can elucidate the mechanism of this reaction by identifying the transition states—the highest energy points along the reaction coordinate—and calculating their energies. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

Studies on the pyrolysis of this compound have shown that the reactivity and selectivity differ between the cis and trans diastereomers. These differences are attributed to variations in the activation energies for the initial, rate-determining step: the cleavage of a carbon-carbon bond in the cyclobutane (B1203170) ring. Quantum chemical calculations can precisely model this bond-breaking event and characterize the structure of the resulting biradical intermediate. For instance, computational studies have quantified the activation energies for the key steps in the thermal rearrangement of both isomers.

| Isomer | Reaction Step | Calculated Activation Energy (kJ mol⁻¹) |

|---|---|---|

| cis-2-Pinanol | Cyclobutane Ring Opening (to 1,4-biradical) | 206 |

| trans-2-Pinanol | Cyclobutane Ring Opening (to 1,4-biradical) | 211 |

| cis-2-Pinanol | Difference in Ea for Linalool vs. Isolinalool pathway | 19 |

| trans-2-Pinanol | Difference in Ea for Linalool vs. Isolinalool pathway | 14 |

These theoretical calculations help explain experimental observations, such as the high selectivity for linalool over its isomer, isolinalool. The large calculated differences in activation energies for the competing pathways that form different biradical intermediates confirm that the route to linalool is significantly more favorable. researchgate.net

Molecular Dynamics Simulations of this compound Reactivity

While quantum chemical calculations excel at describing static properties and single reaction steps, Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a chemical system. Reactive MD simulations, using force fields like ReaxFF, can model the dynamic processes of bond formation and breakage in a system containing thousands of atoms over timescales from picoseconds to nanoseconds. mdpi.comchemrxiv.org

Although specific reactive MD studies focused solely on this compound are not widely published, the methodology has been successfully applied to its precursor, α-pinene. chemrxiv.orgresearchgate.net These simulations can reveal complex reaction mechanisms under various conditions. For this compound, a reactive MD simulation could model its pyrolysis in the gas phase, tracking the trajectories of individual molecules as they collide, undergo ring-opening, and rearrange to form linalool and other byproducts. This approach would provide atomistic-level insights into the reaction dynamics, the influence of temperature and pressure on the reaction pathways, and the lifetimes of transient intermediates, complementing the static picture provided by quantum chemistry. mdpi.comchemrxiv.org

Computational Fluid Dynamics (CFD) in Reactor Design for this compound Transformations

Translating a chemical reaction from the lab to an industrial scale requires careful reactor design, and Computational Fluid Dynamics (CFD) has become an essential tool in this process. nih.gov CFD simulations solve the fundamental equations of fluid flow, heat transfer, and mass transport, providing a detailed, three-dimensional visualization of the conditions inside a reactor. nih.gov

For the gas-phase isomerization of this compound to linalool, maintaining a uniform temperature profile and optimizing residence time are critical for maximizing yield and preventing the degradation of the desired product. researchgate.net CFD modeling is used to design and optimize reactors, such as tubular or microchannel reactors, for this transformation.

Key applications of CFD in this context include:

Flow Distribution: Ensuring that the reactant vapor flows uniformly through the reactor, avoiding stagnant zones or bypasses that would lead to non-uniform reaction times.

Heat Transfer Analysis: Modeling the heat transfer from the reactor walls to the gas stream to maintain the optimal reaction temperature (typically 500–650°C) and prevent hotspots that could cause unwanted side reactions.

Residence Time Distribution: Simulating the time spent by molecules within the reactor to ensure it aligns with the reaction kinetics for maximum conversion.

Reactor Geometry Optimization: Comparing different reactor designs, such as conventional tubular reactors versus microreactors, to determine which configuration offers better performance in terms of conversion and selectivity.

By coupling fluid dynamics with the chemical reaction kinetics, CFD simulations allow engineers to test and refine reactor designs virtually, reducing the need for costly and time-consuming physical prototyping.

Kinetic Modeling and Simulation of this compound Reaction Systems

Kinetic modeling is the mathematical description of how reaction rates depend on variables like temperature, pressure, and reactant concentrations. For the this compound system, comprehensive kinetic models have been developed to describe the complex network of reactions that occur during its thermal decomposition. researchgate.net

The pyrolysis of this compound is often described by a network of competitive, parallel, first-order reactions. researchgate.net The primary reaction is the isomerization to linalool, but consecutive reactions can lead to the formation of byproducts like plinols or dehydration products. researchgate.netresearchgate.net Kinetic models for both cis- and trans-2-pinanol pyrolysis have been established based on experimental data obtained over a range of temperatures (e.g., 753 K to 843 K) and conversions. researchgate.net

These models consist of a series of differential equations representing each reaction in the network, with rate constants determined by the Arrhenius equation, which incorporates the activation energies and pre-exponential factors.

Key Findings from Kinetic Modeling:

Kinetic models accurately describe the experimental data for the pyrolysis of both cis- and trans-2-pinanol. researchgate.net

Simulations using software like MATLAB® and COMSOL® validate the proposed reaction schemes and quantify the experimental procedures.

The models confirm that the differences in reactivity and selectivity between the two isomers are primarily due to the different activation energies required for the initial cyclobutane ring-opening. researchgate.net

By integrating these detailed kinetic models into process simulators, chemical engineers can predict the performance of a reactor under various operating conditions, enabling the optimization of the process for the highly selective synthesis of linalool from this compound. researchgate.net

Vii. Advanced Analytical Strategies for 2 Pinanol Research

Spectroscopic Methodologies for Stereochemical Elucidation

The stereochemistry of 2-pinanol is a critical aspect of its chemical identity, influencing its physical properties and reactivity. The rigid bicyclo[3.1.1]heptane framework of the pinane (B1207555) skeleton gives rise to distinct stereoisomers. Advanced spectroscopic techniques are indispensable for the unambiguous determination of the relative and absolute configurations of these isomers.

The Nuclear Overhauser Effect (NOE) is a phenomenon in nuclear magnetic resonance (NMR) spectroscopy that involves the transfer of nuclear spin polarization between nuclei that are in close spatial proximity. youtube.com This "through-space" interaction is distance-dependent, typically observed between protons that are less than 5 Å apart, and provides invaluable information for determining the stereochemical and conformational relationships within a molecule. youtube.com

For the stereochemical elucidation of this compound, one-dimensional (1D) NOE difference experiments or, more powerfully, two-dimensional NOE Spectroscopy (2D-NOESY) can be employed. researchgate.net In a 2D-NOESY experiment, cross-peaks are observed between protons that are close to each other in space, regardless of whether they are coupled through chemical bonds. youtube.com By analyzing the pattern of these cross-peaks, the relative orientation of protons and other substituents on the pinane ring system can be determined. researchgate.net

For instance, in one of the stereoisomers of this compound, a NOE would be expected between the methyl protons of the C2-methyl group and one of the protons on the C6 or C7 positions if they are on the same face of the molecule. The presence or absence of such correlations allows for the definitive assignment of the cis or trans relationship between the hydroxyl group at C2 and the gem-dimethyl bridge. The analysis of the complete set of NOESY correlations can provide a detailed three-dimensional picture of the molecule's conformation in solution. researchgate.net

Table 1: Hypothetical NOESY Correlations for Stereochemical Assignment of this compound Isomers

| Interacting Protons | Expected NOE for cis-Isomer | Expected NOE for trans-Isomer | Stereochemical Implication |

| H (C2-methyl) and H (C8 or C9) | Strong | Weak/Absent | Proximity of the C2-methyl group to the gem-dimethyl bridge. |

| H (hydroxyl) and H (C1) | Possible | Possible | Depends on the rotational conformation of the hydroxyl group. |

| H (C3) and H (C4) | Strong | Strong | Proximity of protons on the six-membered ring. |

Note: The actual observation and intensity of NOE signals depend on the specific isomer and its conformational preferences in the solvent used.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into an electron density map, revealing the positions of the atoms in the crystal lattice. mdpi.com This technique offers an unambiguous determination of the relative stereochemistry of a molecule.

For this compound, which may be a liquid or low-melting solid at room temperature, X-ray crystallography can be performed on a suitable crystalline derivative. The derivatization process, for example, through the formation of an ester or a urethane, can yield a solid material with good crystal quality. The resulting crystal structure would definitively establish the relative configuration of all stereocenters in the this compound molecule. mdpi.com The bond lengths, bond angles, and torsional angles obtained from the crystallographic data provide a precise and detailed model of the molecular geometry in the solid state.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Given the potential for the presence of stereoisomers and other structurally related byproducts in synthetic preparations, high-resolution chromatographic techniques are often required.

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is an invaluable tool for monitoring the progress of reactions, such as the oxidation of α-pinene or the hydrogenation of pinane hydroperoxides. nih.govgoogle.com

Samples can be taken from the reaction mixture at different time intervals and analyzed by GC-MS. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and fragments the individual components as they elute from the column, providing a mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparison with a library of known spectra.

By monitoring the disappearance of reactants and the appearance of this compound and any byproducts over time, the reaction kinetics and selectivity can be determined. nih.gov For example, in the synthesis of this compound from α-pinene, GC-MS can be used to quantify the conversion of α-pinene and the selectivity towards the desired this compound isomers versus other oxidation products like pinonaldehyde. nih.govgoogle.com

Table 2: Application of GC-MS in Monitoring the Synthesis of this compound

| Parameter Monitored | Information Obtained |

| Peak area of reactant (e.g., α-pinene) | Rate of reactant consumption |

| Peak area of product (this compound) | Rate of product formation |

| Peak areas of byproducts | Reaction selectivity and identification of side reactions |

| Ratio of stereoisomer peaks | Stereoselectivity of the reaction |

High-throughput screening (HTS) methodologies are increasingly being applied in chemical research to accelerate the discovery of new catalysts and the optimization of reaction conditions. nih.govnih.gov For this compound research, the development of high-throughput analytical methods is crucial for rapidly screening large numbers of experiments. researchgate.netplos.org

This can involve the use of automated liquid handling systems to set up arrays of small-scale reactions in microplates. The analysis of these reactions requires fast and efficient analytical techniques. Fast GC-MS methods, with short run times, or spectroscopic assays performed directly in the microplate format can be employed. For instance, a colorimetric assay could be developed to indirectly measure the activity of a terpene synthase that produces this compound by monitoring the consumption of a substrate. nih.govresearchgate.netplos.org The goal is to increase the rate of data acquisition to match the high rate of experimentation, enabling the rapid identification of optimal reaction parameters for the synthesis or transformation of this compound.

In Situ Spectroscopic Studies of this compound Reactions

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching the reaction. youtube.com These methods provide dynamic information about the concentrations of reactants, intermediates, and products, offering valuable insights into reaction mechanisms and kinetics. youtube.com

For reactions involving this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and in situ NMR spectroscopy can be particularly informative. researchgate.netnih.gov For example, in a catalytic reaction, an attenuated total reflectance (ATR) FTIR probe can be immersed directly into the reaction vessel. semanticscholar.org The ATR-FTIR spectrometer can then record the infrared spectra of the reaction mixture over time. The appearance and disappearance of characteristic vibrational bands corresponding to the functional groups of the reactants, intermediates, and products can be monitored. This allows for the direct observation of the conversion of a starting material to this compound or the subsequent transformation of this compound into other products.

Similarly, in situ NMR spectroscopy can be performed by placing a reaction tube directly into the NMR spectrometer and acquiring spectra at regular intervals. researchgate.net This would allow for the direct observation of the changes in the chemical environment of the protons and carbons of the molecules involved in the reaction, providing detailed mechanistic information. nih.gov These in situ techniques are powerful tools for gaining a fundamental understanding of the chemical processes involving this compound.

Viii. Future Research Directions and Emerging Paradigms for 2 Pinanol

Development of Novel Stereoselective Synthetic Pathways for 2-Pinanol

The industrial production of this compound has traditionally involved multi-step processes, often starting with the hydrogenation of α-pinene to yield pinane (B1207555), followed by oxidation to 2-pinane hydroperoxide, and subsequent reduction to this compound. google.comgoogle.com While effective, these routes can be resource-intensive. Current and future research focuses on developing more direct, efficient, and stereoselective synthetic pathways.

A significant advancement is the development of one-step oxidation processes that convert pinane directly to this compound, which aligns with the principles of green chemistry. google.comgoogle.com One patented method describes the oxidation of pinane in the presence of a base, such as sodium hydroxide (B78521), and a free-radical initiator like azobisisobutyronitrile, to yield this compound directly. google.com Another innovative approach utilizes α-pinene or turpentine (B1165885) as the starting material in a one-pot reaction. google.com This method employs a catalyst with transfer hydrogenation capabilities, using an aliphatic or alicyclic secondary alcohol as both a reducing agent and a solvent under oxygen or air pressure. google.com The addition of a small amount of an alkaline substance has been shown to improve the selectivity for this compound. google.com

Further research is directed towards the stereoselective synthesis of this compound derivatives. For instance, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively from α-pinene. beilstein-journals.orgnih.govresearchgate.net The process involves the conversion of isopinocarveol (B12787810) (derived from α-pinene) into a condensed oxazolidin-2-one through carbamate (B1207046) formation and a stereoselective aminohydroxylation step. beilstein-journals.orgnih.gov These advanced pathways provide access to a library of chiral compounds with potential applications in catalysis and materials science.

Table 1: Comparison of Synthetic Pathways to this compound

| Method | Starting Material | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Traditional Three-Step | α-Pinene | 1. Hydrogenation catalyst (Ni, Pd)2. Air/Oxygen3. Reducing agent (e.g., Na₂S) | Multi-step industrial process. | google.com |

| One-Step Oxidation | Pinane | Oxygen, Base (NaOH), Free-radical initiator (AIBN) | Economical, single reaction step. | google.com |

| One-Pot Catalytic Transfer Hydrogenation | α-Pinene / Turpentine | Oxygen/Air, Secondary alcohol, Catalyst, Alkaline substance | Uses clean oxidant (air); recycles excess alcohol. | google.com |

Exploration of New Catalytic Transformations Utilizing this compound Frameworks

The rigid, chiral framework of this compound makes it an attractive substrate for catalytic transformations, leading to a variety of valuable chemicals. A primary industrial application is the thermal isomerization of this compound to produce linalool (B1675412), a crucial intermediate for fragrances and vitamins. wikipedia.orgresearchgate.netnih.gov Research into this transformation has explored the use of monolith carbon-containing catalysts to control the reaction kinetics and improve selectivity. researchgate.net Studies have determined the rate constants for the conversion of both cis- and trans-2-pinanol (B1621002) into linalool, providing a basis for process optimization. researchgate.net

Beyond isomerization, the this compound structure is being used to access novel molecular architectures. A notable example is the "chlorooxidation" reaction, where cis- and trans-pinanols react with hypochloric acid. nih.gov This process yields fundamentally different products depending on the starting isomer:

trans-Pinanol yields a tricyclic ether, 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. nih.gov

cis-Pinanol produces a novel chloroketone, 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone. nih.gov